Ethyl 2,5-dimethylbenzoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step processes starting from commercially available precursors. For instance, the synthesis of Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate involves a six-step process starting with 2,5-dimethoxybenzaldehyde and 5-formylsalicylic acid . Another example is the synthesis of a series of novel compounds from benzothiazole derivatives and ethyl bromocyanoacetate, which proceeded in good yields . These methods highlight the versatility of synthetic approaches in creating complex molecules that share a benzoate structure.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed using various spectroscopic methods, including NMR, mass, UV-Vis, and CHN analysis . Single-crystal X-ray diffraction studies are also employed to confirm the 3D molecular structure of the synthesized compounds . These analyses are crucial for verifying the identity and purity of the synthesized molecules.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include condensation, cyclocondensation, and annulation methods . These reactions are carefully optimized to improve yields and selectivity. For example, the Horner–Wadsworth–Emmons-type olefination and a bromination reaction are discussed with improvements that permitted the elimination of purification steps .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are characterized by spectroscopic methods and theoretical calculations. Density functional theory (DFT) and Atoms in Molecules (AIM) theories are used to evaluate the properties and interactions within the molecules . The vibrational analysis indicates the formation of dimers in the solid state by intermolecular hydrogen bonding . Additionally, the antioxidant properties of some compounds are evaluated in vitro, indicating potential pharmacological applications .
Scientific Research Applications
Antifungal and Antineoplastic Activities
Ethyl 2,5-dimethylbenzoate and its derivatives have been investigated for their antifungal and antineoplastic properties. For instance, a study found that certain metabolites related to this compound exhibited strong antifungal activity against phytopathogenic fungi and cytotoxicity against human cervical tumor cells (Silva et al., 2005)(Silva et al., 2005). Furthermore, compounds synthesized from derivatives of this compound were studied for their antineoplastic properties, although preliminary data did not indicate significant antineoplastic activity (Koebel et al., 1975)(Koebel et al., 1975).
Synthesis and Chemical Properties
This compound has been utilized in the synthesis of various chemical compounds. For example, its derivatives have been prepared for potential use in treating hyperproliferative disorders and cancer, demonstrating the compound's versatility in chemical synthesis (Kucerovy et al., 1997)(Kucerovy et al., 1997). Another study focused on the regiospecific deoxygenation of β-resorcylic ester derivatives to 4-hydroxybenzoates, highlighting the chemical transformations involving this compound (Bartlett et al., 1983)(Bartlett et al., 1983).
Fluorescent Probes for CO2 Detection
Innovations in fluorescent probe technology have seen the application of compounds related to this compound. A study developed novel fluorescent probes based on this compound for the quantitative detection of low levels of carbon dioxide, demonstrating its potential in environmental monitoring and biological applications (Wang et al., 2015)(Wang et al., 2015).
Safety and Hazards
Ethyl 2,5-dimethylbenzoate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of skin contact, wash immediately with plenty of water and soap for at least 15 minutes . If swallowed, wash out mouth with water provided person is conscious .
properties
IUPAC Name |
ethyl 2,5-dimethylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-4-13-11(12)10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZFMOLFXZLMPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558966 | |
Record name | Ethyl 2,5-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
33499-43-3 | |
Record name | Benzoic acid, 2,5-dimethyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33499-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2,5-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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